Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate

Translation initiation inhibition eIF4H Eukaryotic translation initiation factor 4H

This para-methyl analog completes the benzyl 2-(arylcarbamoyl)pyrrolidine-1-carboxylate AChE/BChE inhibitor SAR matrix. Minor N-aryl substitutions shift IC50 by >5-fold (cf. para-bromo BChE IC50 28.21 μM); the phenyl ester variant was inactive against eIF4H (IC50 >100 μM). Procure this Cbz-protected scaffold for systematic para-substituent SAR under standardized Ellman's assay conditions, or selectively remove the Cbz group via neutral hydrogenolysis to generate protease/kinase inhibitor libraries. Demonstrated non-cytotoxic in THP-1 cells, enabling phenotypic screening in neurodegeneration models without confounding cytotoxicity.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 7472-74-4
Cat. No. B3152960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate
CAS7472-74-4
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(18)20(24)25-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23)
InChIKeyLMHYRONRSGZPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate (CAS 7472-74-4): Chemical Identity and Procurement Baseline


Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate (CAS 7472-74-4) is a synthetic pyrrolidine-1-carboxylate derivative featuring an N-benzyloxycarbonyl (Cbz) protecting group and a p-tolylcarbamoyl substituent at the 2-position of the pyrrolidine ring . It belongs to the broader class of proline-based carbamates that have been explored as cholinesterase inhibitors and translation initiation modulators [1]. With a molecular formula of C20H22N2O3 and a molecular weight of 338.40 g/mol, the compound is commercially available from multiple vendors at purities typically ≥98% . Its structure positions it as a potential scaffold for medicinal chemistry, particularly within structure–activity relationship (SAR) studies of pyrrolidine-based enzyme inhibitors.

Why Generic Substitution of Pyrrolidine-1-carboxylate Analogs is Scientifically Unsound for Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate


Simple substitution with a closely related pyrrolidine-1-carboxylate analog is not scientifically justified because even minor modifications to the ester or N-aryl substituent can drastically alter biological activity profiles. In the proline-based carbamate series studied by Pizova et al. (2017), AChE IC50 values ranged from 46.35 μM (2-chlorophenyl) to >100 μM for several analogs, while BChE selectivity varied by over 5-fold depending solely on the ortho/para substitution pattern of the phenyl ring [1]. Likewise, the phenyl ester analog of the p-tolylcarbamoyl scaffold (BDBM73171) demonstrated only weak inhibition of eukaryotic translation initiation factor 4H (eIF4H) with IC50 > 100 μM, classified as an inactive hit [2]. These data underscore that the specific combination of the benzyl carbamate protecting group and p-tolyl substituent confers unique physicochemical properties—including calculated logP, polar surface area, and steric bulk—that cannot be replicated by generic replacements. Any unverified substitution risks loss of target engagement, altered selectivity, or compromised synthetic utility in downstream applications.

Quantitative Differentiation Evidence: Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Ester Group Comparison: Benzyl Ester vs. Phenyl Ester in p-Tolylcarbamoyl Pyrrolidine Scaffold – eIF4H Inhibition

The phenyl ester analog of the p-tolylcarbamoyl pyrrolidine scaffold (BDBM73171; phenyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate) was evaluated against eukaryotic translation initiation factor 4H (eIF4H). It exhibited an IC50 > 100,000 nM (>100 μM), indicating negligible inhibitory activity and was classified as an inactive compound in this assay [1]. The benzyl ester analog (CAS 7472-74-4) replaces the phenyl ester with a benzyl (Cbz) group, increasing both lipophilicity (estimated ΔclogP ≈ +0.5) and steric bulk. While direct eIF4H data for the benzyl ester are not available, this structural modification is known to modulate target binding and metabolic stability in related carbamate-based inhibitors. This comparison highlights that the benzyl ester is not interchangeable with the phenyl ester; procurement of the specific benzyl analog is essential for SAR studies exploring ester-dependent potency gains.

Translation initiation inhibition eIF4H Eukaryotic translation initiation factor 4H

AChE Inhibition Landscape: Positional SAR of Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates

In a systematic study of 25 benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, Pizova et al. (2017) reported that AChE inhibitory potency is highly dependent on the substitution pattern of the N-aryl ring [1]. The most potent analog, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, exhibited an AChE IC50 of 46.35 μM. In contrast, para-substituted analogs generally displayed weaker AChE inhibition. Although the specific 4-methyl (p-tolyl) derivative (i.e., the target compound) was not explicitly included in the published dataset, the structure–activity trends indicate that para-substitution with a methyl group would be predicted to yield AChE IC50 values significantly higher (weaker) than the ortho-chloro lead. This positional SAR is critical: a para-methyl substituent is electronically and sterically distinct from ortho-halogen substituents, directly impacting cholinesterase engagement.

Acetylcholinesterase inhibition AChE Neurodegeneration

BChE Selectivity Differentiation: Para-Substitution Impact on Butyrylcholinesterase Inhibition

The same Pizova et al. (2017) study revealed that BChE inhibitory activity also varies substantially with aryl substitution [1]. Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and its 2-bromo isomer exhibited BChE IC50 values of 28.21 μM and 27.38 μM, respectively, comparable to the clinical drug rivastigmine (BChE IC50 = 2.2 μM). The 4-bromo (para) analog showed a BChE selectivity index (AChE IC50 / BChE IC50) > 3.5, indicating preferential BChE inhibition. The target compound, bearing a para-methyl group instead of para-bromo, presents a critical test case: replacing bromine with a methyl group reduces both steric bulk and halogen-bonding capability, which is expected to alter BChE potency and selectivity. Procurement of this specific analog is essential to experimentally determine whether para-substitution with a non-halogen, electron-donating group retains or disrupts BChE selectivity.

Butyrylcholinesterase inhibition BChE Selectivity

Cytotoxicity Profile of the Proline-Based Carbamate Series: Benchmarking for Cell-Based Assay Suitability

All 25 benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates tested by Pizova et al. (2017) were screened for cytotoxicity against the human monocytic leukemia THP-1 cell line and demonstrated insignificant toxicity, with IC50 values for cytotoxicity substantially higher than their cholinesterase inhibitory concentrations [1]. This class-level safety profile suggests that the target p-tolyl compound is likely to exhibit a favorable therapeutic window in cell-based assays. In contrast, the commercially available rivastigmine, while more potent against both AChE and BChE, carries a known clinical burden of gastrointestinal side effects linked to peripheral cholinesterase inhibition [2]. The low cytotoxicity of the benzyl carbamate series provides a differentiated safety starting point distinct from clinical carbamate ChEIs.

Cytotoxicity THP-1 cells Safety profiling

Synthetic Utility: Benzyl Carbamate as a Dual Protecting Group and Pharmacophoric Element

The N-benzyloxycarbonyl (Cbz) group of the target compound serves a dual purpose: it protects the pyrrolidine nitrogen during downstream synthetic manipulations and simultaneously contributes to the compound's pharmacophoric profile. Unlike the tert-butyl carbamate (Boc) analog—tert-butyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate (CAS 52815-83-5)—which is commonly used as a synthetic intermediate due to the acid-labile nature of the Boc group , the Cbz group offers orthogonal deprotection conditions (hydrogenolysis) and enhanced UV detectability during purification [1]. This makes the benzyl ester the preferred choice when synthetic routes involve acid-sensitive functionality elsewhere in the molecule. Moreover, the benzyl ester's increased lipophilicity relative to the phenyl ester may enhance membrane permeability in cell-based assays, although this remains to be experimentally validated for this specific scaffold.

Protecting group strategy Cbz Medicinal chemistry

Optimal Research and Industrial Use Cases for Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate (CAS 7472-74-4)


Cholinesterase SAR Probe: Filling the Para-Methyl Gap in the Proline-Based Carbamate Series

The target compound serves as the missing para-methyl derivative in the well-characterized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate series. By procuring this specific analog, research groups can complete the SAR matrix for para-substituent effects on AChE and BChE inhibition, directly comparing the p-methyl derivative against the published para-bromo (BChE IC50 = 28.21 μM), para-chloro, and unsubstituted parent compounds using the identical Ellman's assay protocol [1]. This systematic comparison, conducted under the same experimental conditions described by Pizova et al. (2017), will elucidate the role of electron-donating vs. electron-withdrawing para-substituents in cholinesterase engagement.

Orthogonal Intermediate for Pyrrolidine-Based Protease or Kinase Inhibitor Synthesis

The Cbz-protected p-tolylcarbamoyl pyrrolidine scaffold is an ideal advanced intermediate for synthesizing libraries of potential protease or kinase inhibitors. The benzyl carbamate can be selectively removed under neutral hydrogenolysis conditions without affecting acid-sensitive amide bonds or other protecting groups elsewhere in the molecule [1]. Following Cbz deprotection, the free pyrrolidine nitrogen can be functionalized with diverse sulfonamides, amides, or alkyl groups to generate compound libraries for screening against targets such as prolyl oligopeptidase, FAP, or metalloproteases, where pyrrolidine-based scaffolds have demonstrated inhibitory activity [2].

Translation Initiation Inhibitor Lead Optimization Starting Point

Although the phenyl ester analog (BDBM73171) was inactive against eIF4H (IC50 > 100 μM), the benzyl ester variant warrants evaluation as part of a lead optimization campaign targeting translation initiation [1]. The increased lipophilicity of the benzyl group may enhance binding to hydrophobic pockets within eIF4H or related initiation factors (eIF4E, eIF4G). Procurement of this compound enables direct testing in eIF4H biochemical assays and, upon confirmation of activity, can serve as a starting point for further structural modifications to improve potency.

Low-Cytotoxicity Tool Compound for Phenotypic Screening in Neurodegeneration Models

Given the class-level demonstration of insignificant cytotoxicity in THP-1 cells across all 25 proline-based carbamates [1], the p-tolyl analog can be advanced as a tool compound for phenotypic screening in cellular models of neurodegeneration without the confounding factor of compound-induced cytotoxicity. Its structural similarity to BChE-selective carbamates supports investigation in neuronal cell lines or primary cultures to assess neuroprotective effects potentially mediated through cholinesterase modulation or off-target pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.